![molecular formula C8H11Cl2N3 B3168484 2-(3-Aminopropylamino)-3,5-dichloropyridine CAS No. 92993-52-7](/img/structure/B3168484.png)
2-(3-Aminopropylamino)-3,5-dichloropyridine
Overview
Description
2-(3-Aminopropylamino)-3,5-dichloropyridine, also known as DAPP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. DAPP is a member of the pyridine family of organic compounds, which are known for their diverse biological activities.
Scientific Research Applications
Chemical Synthesis
“N1-(3,5-dichloropyridin-2-yl)propane-1,3-diamine” is used in chemical synthesis . It is a compound with a molecular weight of 206.07 and is available in powder form . It is used in various chemical reactions due to its unique structure and properties .
Catalyst in Transfer Hydrogenation
This compound has been used to create a water-soluble Palladium (Pd II) complex, which acts as an efficient catalyst for the transfer hydrogenation of carbonyl compounds . This catalyst is homogeneous, eco-friendly, and reusable, making it an excellent choice for sustainable chemistry .
Radiation Protection
The compound “2-(3-Aminopropylamino)-3,5-dichloropyridine” has been shown to be effective in protecting against radiation-induced carcinogenesis and subsequent life shortening when administered to mice prior to a relatively low dose of ionizing radiation . This suggests potential applications in radiation therapy and protection.
Cancer Therapy
The same study also indicates that this compound could be used as an adjuvant in cancer therapy, reducing the risk of therapy-induced secondary cancers in patients who have an excellent prognosis for cure and long-term survival .
Research in Molecular Biology
The compound has been used in research related to molecular biology . It is part of the chemistries of FDA-approved antisense oligonucleotides, which are used in the treatment of various diseases .
Drug Development
“N1-(3,5-dichloropyridin-2-yl)propane-1,3-diamine” could potentially be used in the development of new drugs . Its unique properties and effects make it a compound of interest in pharmaceutical research .
properties
IUPAC Name |
N'-(3,5-dichloropyridin-2-yl)propane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2N3/c9-6-4-7(10)8(13-5-6)12-3-1-2-11/h4-5H,1-3,11H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUDDLIZJYWXWGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCCN)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,5-dichloropyridin-2-yl)propane-1,3-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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